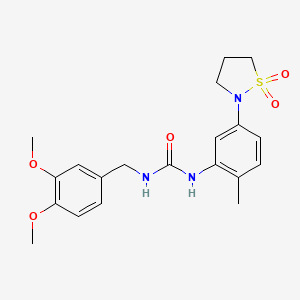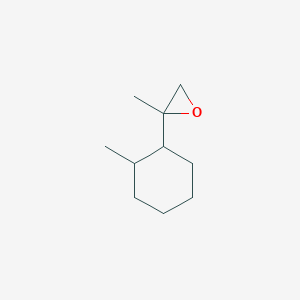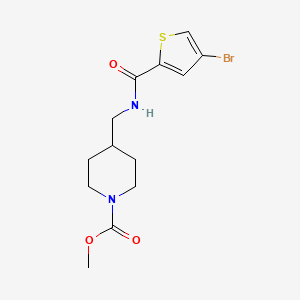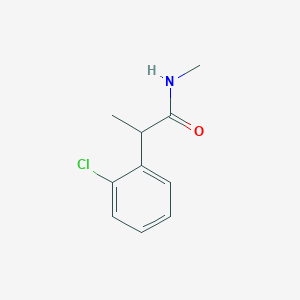
1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Analytical Applications
- Deuterium-labeled AR-A014418 Synthesis : A study described the synthesis of a deuterium-labeled version of AR-A014418, a compound with potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. This labeled compound is used as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in drug absorption, distribution, and other pharmacokinetics studies, highlighting its importance in analytical chemistry and drug development processes (Liang et al., 2020).
Anticancer Investigations
- Anticancer Urea Derivatives : Research on unsymmetrical 1,3-disubstituted ureas, including derivatives structurally related to the query compound, showed inhibition of urease, β-glucuronidase, and phosphodiesterase enzymes, with one compound demonstrating in vitro anticancer activity against a prostate cancer cell line. This highlights the role of such compounds in developing new anticancer drugs (Mustafa, Perveen, & Khan, 2014).
Molecular Devices and Complexation Studies
- Cyclodextrin Complexation : A study on the complexation of a stilbene derivative with urea-linked cyclodextrin and its self-assembly into molecular devices offers insights into the application of similar urea derivatives in creating functional molecular systems. These complexes could photoisomerize between different forms, functioning as molecular devices (Lock et al., 2004).
Antioxidant Properties
- Antioxidant Activity of Heterocyclic Compounds : The antioxidant determination of a coumarin-substituted heterocyclic compound shows the potential of derivatives, including urea-linked compounds, to exhibit high antioxidant activities. This suggests the exploration of such compounds for antioxidant properties can be beneficial (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Corrosion Inhibition
- Triazinyl Urea Derivatives as Corrosion Inhibitors : A study on the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions demonstrated the potential of such compounds in industrial applications as corrosion inhibitors. The compounds formed a protective layer on steel surfaces, reducing corrosion (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-14-5-7-16(23-9-4-10-29(23,25)26)12-17(14)22-20(24)21-13-15-6-8-18(27-2)19(11-15)28-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVCNTLROHGKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2558965.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)



![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2558974.png)

![7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2558976.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)

![2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide](/img/structure/B2558983.png)

